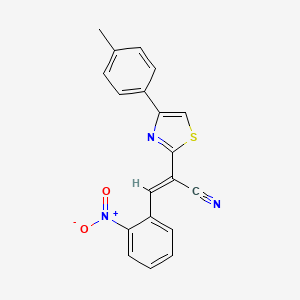
3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile is a useful research compound. Its molecular formula is C19H13N3O2S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile, also known by its CAS number 313687-04-6, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings regarding its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C19H13N3O2S, with a molecular weight of approximately 353.39 g/mol. It features a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with nitrophenyl and p-tolyl groups. The synthetic route can be optimized for yield and purity, often utilizing techniques such as reflux or microwave-assisted synthesis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. In vitro assays have demonstrated significant activity against various pathogens. For instance, compounds bearing similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Acetylcholinesterase Inhibition
Compounds with a thiazole core have been investigated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. The presence of a nitrophenyl group has been associated with enhanced AChE inhibition, indicating that this compound may exhibit similar effects .
Cytotoxicity and Antitumor Activity
A study on structurally related compounds revealed that certain thiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The antitumor activity was attributed to the ability of these compounds to induce apoptosis in cancer cells . While specific data on this compound is limited, its structural similarity suggests potential efficacy in cancer therapy.
Case Studies
- Antimicrobial Evaluation : A series of thiazole derivatives were tested for their antimicrobial properties. The study found that compounds similar to this compound displayed significant antibacterial activity, with some derivatives showing synergistic effects when combined with traditional antibiotics like Ciprofloxacin .
- In Silico Studies : Molecular docking studies have indicated that the compound can effectively bind to the active site of AChE, suggesting a mechanism through which it may exert neuroprotective effects .
Data Summary
Eigenschaften
IUPAC Name |
(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c1-13-6-8-14(9-7-13)17-12-25-19(21-17)16(11-20)10-15-4-2-3-5-18(15)22(23)24/h2-10,12H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSYJZRXHQPMAA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














